molecular formula C12H9ClF2N2O2S B13038899 4-chloro-N'-(2,4-difluorophenyl)benzenesulfonohydrazide

4-chloro-N'-(2,4-difluorophenyl)benzenesulfonohydrazide

Cat. No.: B13038899
M. Wt: 318.73 g/mol
InChI Key: VQGZGUMMOZUPEM-UHFFFAOYSA-N
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Description

4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonohydrazide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of sulfonic acids or sulfonates.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
  • 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9ClF2N2O2S

Molecular Weight

318.73 g/mol

IUPAC Name

4-chloro-N'-(2,4-difluorophenyl)benzenesulfonohydrazide

InChI

InChI=1S/C12H9ClF2N2O2S/c13-8-1-4-10(5-2-8)20(18,19)17-16-12-6-3-9(14)7-11(12)15/h1-7,16-17H

InChI Key

VQGZGUMMOZUPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

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